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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant
subset of AML cases involves chromosomal rearrangements of the Mixed Lineage Leukemia
(MLL) gene, which are associated with a poor prognosis. The protein WD40 repeat domain
protein 5 (WDR5) is a critical component of the MLL histone methyltransferase complex and
plays a key role in sustaining oncogenesis in these cancers. MS67 is a potent and selective
small molecule degrader of WDR5, offering a promising therapeutic strategy for WDR5-
dependent cancers, including MLL-rearranged (MLL-r) AML.[1][2][3] This document provides
detailed protocols for the application of MS67 in AML cell lines to assess its efficacy and
mechanism of action.

Mechanism of Action

MS67 functions as a proteolysis-targeting chimera (PROTAC). It is designed to bind
simultaneously to WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2] This
ternary complex formation facilitates the ubiquitination of WDR5, marking it for degradation by
the proteasome. The depletion of WDR5 disrupts the MLL complex and reduces the expression
of WDR5-regulated genes, such as those regulated by c-MYC.[2] This leads to the inhibition of
histone H3 lysine 4 (H3K4) methylation, suppression of proliferation, and induction of apoptosis
in sensitive cancer cells.[1][2]
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Figure 1: Proposed mechanism of action for MS67 in AML cells.
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Data Presentation

MS67 has demonstrated potent activity against MLL-r AML cell lines while being significantly
less effective in cell lines not harboring MLL rearrangements.

Cell Line Genotype IC50 (nM) DC50 (nM) Reference
MV4;11 MLL-r 15 3.7 [1]
EOL-1 MLL-r 38 N/A [1]
MOLM13 MLL-r Sensitive N/A [1]
KOPN8 MLL-r Sensitive N/A [1]
RS4;11 MLL-r Sensitive N/A [1]
THP-1 MLL-r Sensitive N/A [1]
K562 Non-MLL-r Insensitive N/A [1]
HL-60 Non-MLL-r Insensitive N/A [1]

IC50: The half maximal inhibitory concentration for cell growth. DC50: The half maximal
degradation concentration for WDRS5 protein. N/A: Data not available from the provided search
results.

Experimental Protocols
Cell Culture and Maintenance

Objective: To maintain healthy cultures of AML cell lines for subsequent experiments.
Materials:

e AML cell lines (e.g., MV4;11, EOL-1, HL-60)

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

Incubator (37°C, 5% CO2)

Centrifuge

Hemocytometer or automated cell counter
Protocol:

e Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1%
Penicillin-Streptomycin.

¢ Maintain cells in a humidified incubator at 37°C with 5% CQO2.

» Monitor cell density and viability regularly. Subculture the cells every 2-3 days to maintain
exponential growth.

o To subculture, centrifuge the cell suspension, remove the old medium, and resuspend the
cell pellet in fresh, pre-warmed medium at the desired seeding density.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of MS67 that inhibits the growth of AML cell lines by
50%.
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Figure 2: Workflow for determining the IC50 of MS67.

Materials:

e AML cells

e MS67 compound
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DMSO (vehicle control)

96-well clear bottom, white-walled plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer

Protocol:

Seed AML cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in
100 pL of culture medium.

Prepare serial dilutions of MS67 in culture medium. A typical concentration range would be
from 0.1 nM to 10 pM. Include a DMSO-only vehicle control.

Add the diluted MS67 or vehicle control to the appropriate wells.

Incubate the plates for 72 hours at 37°C and 5% CO2.

Equilibrate the plate and its contents to room temperature for 30 minutes.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate-reading luminometer.

Normalize the data to the vehicle control and plot a dose-response curve to calculate the
IC50 value using non-linear regression analysis.

Western Blot for WDR5 Degradation

Objective: To confirm the MS67-induced degradation of WDR5 protein.

Materials:
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AML cells treated with MS67

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-WDR5, anti-f-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Treat AML cells with various concentrations of MS67 (e.g., 1 nM, 10 nM, 100 nM, 1 uM) and
a vehicle control for a specified time (e.g., 24 hours).

Harvest cells and lyse them in RIPA buffer.

Determine protein concentration using the BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary anti-WDR5 antibody overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at
room temperature.

Wash the membrane again and apply the chemiluminescent substrate.
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 Visualize protein bands using a chemiluminescence imaging system.

» Re-probe the membrane with an anti-3-actin antibody as a loading control.

Apoptosis Assay by Annexin V/IPropidium lodide (PI)
Staining

Objective: To quantify the induction of apoptosis in AML cells following MS67 treatment.

Treat AML cells Harvest and wash Resuspend cells in Add Annexin V-FITC Incubate in the dark Analyze by
with MS67 cells with PBS Annexin V Binding Buffer and Propidium lodide for 15 minutes Flow Cytometry

Click to download full resolution via product page
Figure 3: Workflow for apoptosis analysis using flow cytometry.
Materials:
e AML cells treated with MS67
e Annexin V-FITC/PI Apoptosis Detection Kit
e Flow cytometer
Protocol:

e Treat AML cells with MS67 at concentrations around the determined IC50 value for 24-48
hours.

e Harvest approximately 1x10"5 to 5x10"5 cells by centrifugation.

e Wash the cells twice with cold PBS.

e Resuspend the cells in 100 pL of 1X Annexin V Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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e Add 400 pL of 1X Annexin V Binding Buffer to each tube.

» Analyze the samples by flow cytometry within 1 hour, distinguishing between viable (Annexin
V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic
(Annexin V-/PI+) cells.

Conclusion

MS67 represents a targeted therapeutic approach for MLL-rearranged AML by inducing the
degradation of WDR5. The protocols outlined in this document provide a framework for
researchers to investigate the cellular effects of MS67, from determining its potency in specific
cell lines to elucidating its mechanism of action through protein degradation and apoptosis
induction. These methods are fundamental for the preclinical evaluation of MS67 and similar
targeted protein degraders in the context of AML.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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